molecular formula C23H17FN4O3 B3018443 N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-71-1

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3018443
CAS No.: 946331-71-1
M. Wt: 416.412
InChI Key: VTFIRMWKTUGUBZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN4O3 and its molecular weight is 416.412. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

One study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. It found that these compounds retained potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some having IC50 values <10 nM. The research highlighted the broad range of 2-substituents that could be incorporated, demonstrating the compound's versatility in cancer treatment studies (Deady et al., 2005).

Antibacterial Activity

Another area of research involved the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents. The study synthesized analogues of the title compound and found several to be more active than enoxacin, indicating their promise as potent antibacterial agents. The structure-activity relationships were discussed to understand the molecular basis of their antibacterial potency (Egawa et al., 1984).

Kinase Inhibition for Cancer Therapy

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Novel Heterocyclic Systems

The compound has also been used in creating novel heterocyclic systems through chemical reactions, such as the Hofmann rearrangement. These studies contribute to the development of new chemical entities with potential pharmaceutical applications (Deady & Devine, 2006).

Anti-Inflammatory and Anticancer Activity

A naphthyridine derivative was identified to possess both in vitro anticancer and anti-inflammatory potential. This dual activity offers a promising avenue for developing compounds with multifunctional therapeutic effects (Madaan et al., 2013).

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3/c24-17-7-3-14(4-8-17)13-28-21-16(2-1-11-26-21)12-19(23(28)31)22(30)27-18-9-5-15(6-10-18)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFIRMWKTUGUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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